molecular formula C10H14S2 B7939485 4-Phenylsulfanylbutane-1-thiol

4-Phenylsulfanylbutane-1-thiol

Cat. No.: B7939485
M. Wt: 198.4 g/mol
InChI Key: ZPMRZQVMOMHOQN-UHFFFAOYSA-N
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Description

4-Phenylsulfanylbutane-1-thiol is an organosulfur compound characterized by a four-carbon alkyl chain with a phenylsulfanyl (-S-C₆H₅) group at the fourth carbon and a thiol (-SH) group at the first carbon. Its molecular formula is C₁₀H₁₄S₂, and its molecular weight is 198.35 g/mol (calculated based on atomic weights). The compound’s structure enables dual reactivity: the thiol group participates in disulfide bond formation and nucleophilic substitutions, while the phenylsulfanyl moiety contributes to hydrophobic interactions and aromatic π-system reactivity.

Properties

IUPAC Name

4-phenylsulfanylbutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMRZQVMOMHOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylsulfanylbutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-bromobutane with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiophenol displaces the bromine atom on the butane chain to form the desired thiol compound .

Another method involves the use of thiourea as a sulfur source. In this approach, 4-bromobutane reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield 4-Phenylsulfanylbutane-1-thiol .

Industrial Production Methods

Industrial production of thiols often involves the use of elemental sulfur and organic halides. For example, the reaction of 4-bromobutane with elemental sulfur in the presence of a catalyst such as copper(I) iodide can produce 4-Phenylsulfanylbutane-1-thiol. This method is advantageous due to its simplicity and the availability of the starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Phenylsulfanylbutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydride, potassium carbonate

    Catalysts: Copper(I) iodide

Major Products Formed

    Disulfides: Formed through oxidation reactions

    Thioethers: Formed through substitution reactions

Mechanism of Action

The mechanism of action of 4-Phenylsulfanylbutane-1-thiol involves its reactivity with various biological and chemical targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is often exploited in the development of drugs and other therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-Phenylsulfanylbutane-1-thiol and two structurally related compounds from the evidence:

Parameter 4-Phenylsulfanylbutane-1-thiol 4-(4-Chlorophenyl)sulfanylbutan-1-ol 4-(Phenylsulfanyl)butane-1-sulfonyl chloride
Molecular Formula C₁₀H₁₄S₂ C₁₀H₁₃ClOS C₁₀H₁₃ClO₂S₂
Molecular Weight (g/mol) 198.35 216.63 (calculated) 264.79 (reported)
Functional Groups Thiol (-SH), Phenylsulfanyl (-S-C₆H₅) Alcohol (-OH), Phenylsulfanyl (-S-C₆H₄Cl) Sulfonyl chloride (-SO₂Cl), Phenylsulfanyl (-S-C₆H₅)
Key Substituents Phenyl group 4-Chlorophenyl group Phenyl group
Reactivity High nucleophilicity (thiol); aromatic interactions Moderate polarity (alcohol); halogen-enhanced electrophilicity Strong electrophilicity (sulfonyl chloride)
Potential Applications Organic synthesis, ligand chemistry Intermediate in halogenated compound synthesis Sulfonamide synthesis, pharmaceutical intermediates

Structural and Functional Differences

  • Thiol vs. Alcohol vs. Sulfonyl Chloride : The thiol group in 4-Phenylsulfanylbutane-1-thiol is more nucleophilic than the alcohol in 4-(4-Chlorophenyl)sulfanylbutan-1-ol but less reactive than the sulfonyl chloride group in 4-(Phenylsulfanyl)butane-1-sulfonyl chloride. Sulfonyl chlorides are highly electrophilic, making them suitable for forming sulfonamides or esters .

Molecular Weight and Physical Properties

  • The molecular weight of 4-Phenylsulfanylbutane-1-thiol (198.35 g/mol) is lower than both analogs due to the absence of chlorine or oxygen atoms.
  • Boiling points and solubility data are unavailable in the provided evidence, but the presence of polar groups (e.g., -OH, -SO₂Cl) in the analogs suggests higher solubility in polar solvents compared to the thiol derivative.

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